Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-b-D-glucopyranoside
Description
Molecular Architecture and Functional Group Identification
The compound’s molecular formula, C₂₁H₂₄Cl₃NO₉S , reflects a β-D-glucopyranoside scaffold modified at multiple positions. The core structure consists of a six-membered pyranose ring with the following substituents (Figure 1):
- C-1 : A phenylthio group (-SPh) replaces the typical hydroxyl group, forming a thioglycosidic bond. This substitution enhances stability against enzymatic hydrolysis compared to oxygen-linked glycosides.
- C-2 : A 2,2,2-trichloroethoxyformamido group (-NHCO-OCH₂CCl₃) replaces the native hydroxyl, introducing steric bulk and electron-withdrawing characteristics.
- C-3, C-4, and C-6 : Acetyl groups (-OAc) protect these hydroxyls, rendering the molecule lipophilic and less reactive toward nucleophilic attack.
The trichloroethoxyformamido group at C-2 is particularly notable for its dual role as both a protecting group and a stereochemical director. Its electron-deficient trichloromethyl moiety stabilizes adjacent positive charges during glycosylation reactions, while the formamido linkage provides rigidity to the C-2 position.
Properties
IUPAC Name |
[3,4-diacetyloxy-6-phenylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl3NO9S/c1-11(26)30-9-15-17(32-12(2)27)18(33-13(3)28)16(25-20(29)31-10-21(22,23)24)19(34-15)35-14-7-5-4-6-8-14/h4-8,15-19H,9-10H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDNCEYOFMNMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl3NO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The compound’s synthesis centers on four key steps:
- Amine Protection : Introducing the 2,2,2-trichloroethoxyformamido (Troc) group at the C2 position.
- Thioglycoside Formation : Substituting the anomeric hydroxyl with a phenylthio group.
- Acetylation : Protecting hydroxyl groups at C3, C4, and C6 with acetyl moieties.
- Purification and Characterization : Isolating the product via crystallization and validating its structure.
The process prioritizes regioselectivity and stereochemical control, leveraging thioglycoside stability and Troc group compatibility with subsequent reactions.
Detailed Preparation Methods
Amine Protection at C2
The synthesis begins with 2-amino-2-deoxy-D-glucopyranose. The primary amine at C2 is protected using 2,2,2-trichloroethoxycarbonyl chloride (Troc-Cl) under Schotten-Baumann conditions:
Procedure :
- Dissolve 2-amino-2-deoxy-D-glucopyranose (1 equiv) in a 1:1 mixture of dichloromethane (DCM) and saturated sodium bicarbonate.
- Add Troc-Cl (1.2 equiv) dropwise at 0°C.
- Stir for 12 hours at room temperature.
- Extract with DCM, wash with brine, and dry over Na₂SO₄.
Outcome : The Troc group shields the amine, yielding 2-deoxy-2-(2,2,2-trichloroethoxyformamido)-D-glucopyranose.
Thioglycoside Formation at the Anomeric Position
The anomeric hydroxyl is replaced with a phenylthio group via a Lewis acid-catalyzed reaction:
Procedure :
- Dissolve the Troc-protected intermediate (1 equiv) in anhydrous DCM.
- Add thiophenol (1.5 equiv) and BF₃·OEt₂ (0.1 equiv) at -20°C.
- Stir for 4 hours, then quench with triethylamine.
- Concentrate under reduced pressure and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
Mechanism : BF₃·OEt₂ activates the anomeric hydroxyl, facilitating nucleophilic attack by thiophenol to form the β-configured thioglycoside.
Acetylation of Hydroxyl Groups
The remaining hydroxyl groups at C3, C4, and C6 are acetylated to prevent undesired side reactions:
Procedure :
- Dissolve the thioglycoside intermediate (1 equiv) in pyridine (5 mL/mmol).
- Add acetic anhydride (3.3 equiv) and stir for 12 hours at room temperature.
- Quench with methanol, concentrate, and purify via crystallization from ethanol.
Outcome : The product, Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-β-D-glucopyranoside, is obtained as a white crystalline solid (m.p. 143°C).
Alternative Pathways and Optimization
Trichloroacetimidate Intermediate
Some protocols employ a trichloroacetimidate donor for glycosylation:
- Convert the Troc-protected glucosamine to a trichloroacetimidate using Cl₃CCN and DBU.
- React with thiophenol under catalytic TMSOTf to form the thioglycoside.
One-Pot Sequential Reactions
Recent methods combine Troc protection and acetylation in a single pot, reducing purification steps:
Characterization and Quality Control
The final product is validated using:
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The acetyl and trichloroethoxyformamido groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-b-D-glucopyranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-b-D-glucopyranoside involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Amino-Protecting Groups
The 2-(2,2,2-trichloroethoxyformamido) group distinguishes the target compound from derivatives with alternative amino-protecting strategies:
Key Insight : The trichloroethoxyformamido group offers a unique balance of stability and ease of removal compared to phthalimido (bulky) or trifluoroacetamido (acid-sensitive) groups.
Hydroxyl-Protecting Groups
The 3,4,6-tri-O-acetyl pattern contrasts with other hydroxyl-protection strategies:
Key Insight : Acetyl groups are preferred for their simplicity, whereas benzyl or isopropylidene groups offer tailored stability for complex syntheses.
Glycosyl Donor Types
The 1-thio aglycone provides distinct advantages over other leaving groups:
Key Insight: Phenylthio donors are more stable and versatile than bromides, which require metal promoters, or ethylthio analogs with lower reactivity.
Research Findings and Trends
- Stereoselectivity : The β-configuration of the target compound is consistently achieved using acetyl protections, whereas benzyl groups (e.g., in ) may introduce steric effects altering selectivity .
- Fluorinated Analogs : Trifluoroacetamido or fluoro-substituted derivatives () are emerging as tools for metabolic labeling and PET imaging .
- Green Chemistry : Thioglycosides like the target compound reduce reliance on toxic heavy-metal promoters (e.g., Ag⁺), aligning with sustainable synthesis trends .
Biological Activity
Phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-β-D-glucopyranoside is a complex glycosylated compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential applications. This article delves into the biological activity of this compound, highlighting its significance in drug development, biochemical research, and diagnostic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 572.84 g/mol. It features multiple acetyl groups and a trichloroethoxyformamido moiety, which contribute to its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C21H24Cl3NO9S |
| Molecular Weight | 572.84 g/mol |
| Melting Point | 117 °C |
| Purity | >98% (HPLC) |
Biological Activity
1. Drug Development
Phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-β-D-glucopyranoside serves as an intermediate in synthesizing glycosylated drugs. These drugs often exhibit enhanced bioavailability and efficacy due to improved pharmacokinetic properties. Research indicates that glycosylation can significantly alter the pharmacological profile of therapeutic agents by influencing their absorption and metabolism.
Case Study: A study demonstrated that glycosylated derivatives of known drugs showed increased half-lives in circulation and reduced toxicity profiles compared to their non-glycosylated counterparts .
2. Biochemical Research
This compound is instrumental in studies focused on carbohydrate-protein interactions. It aids researchers in elucidating the mechanisms underlying cell signaling and recognition processes. The ability to modify glycan structures allows for the exploration of their roles in various cellular functions.
Research Findings: Investigations have shown that specific glycosylation patterns can influence protein folding and stability, which are critical for maintaining cellular homeostasis .
3. Diagnostic Applications
Phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-β-D-glucopyranoside can be utilized in developing diagnostic agents that require precise glycosylation patterns for accurate detection. This is particularly relevant in assays for diseases where glycan alterations are biomarkers.
Example: In a recent assay development study, the incorporation of this compound allowed for the differentiation between healthy and diseased tissue based on altered glycosylation patterns observed in cancer cells .
Applications Beyond Biology
In addition to its biological applications, this compound finds utility in various industries:
- Food Industry: Used as a flavoring agent and preservative due to its unique chemical properties.
- Material Science: Explored for creating advanced materials with specific functional groups suitable for coatings and adhesives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
